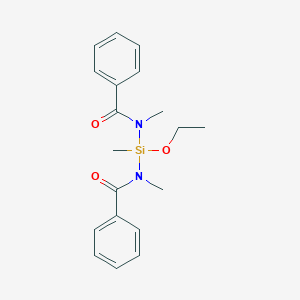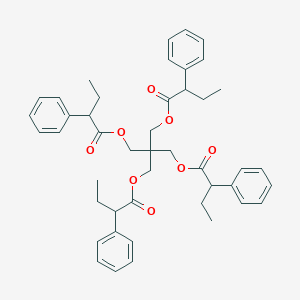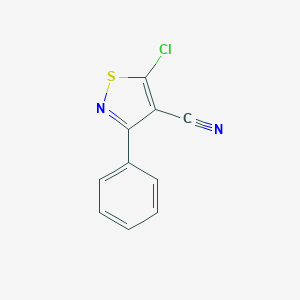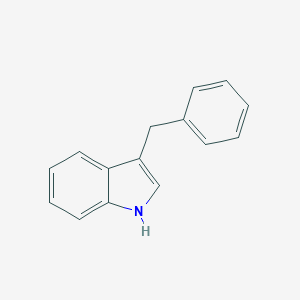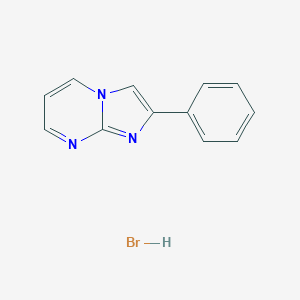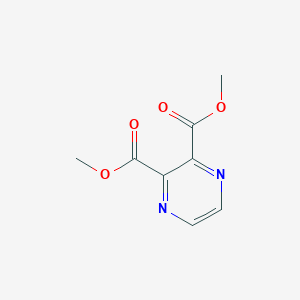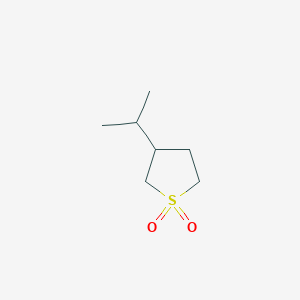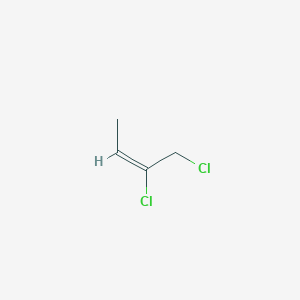
(E)-1,2-Dichloro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,2-Dichloro-2-butene, also known as DCB, is a chemical compound that belongs to the family of chlorinated alkenes. It is a colorless liquid that is used in various industrial applications such as the production of pesticides, herbicides, and pharmaceuticals. DCB is also used as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1,2-Dichloro-2-butene is not fully understood. However, it is believed that (E)-1,2-Dichloro-2-butene interacts with cellular components such as proteins and lipids, leading to changes in their function and structure. (E)-1,2-Dichloro-2-butene is also known to cause DNA damage, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
(E)-1,2-Dichloro-2-butene has been shown to have a wide range of biochemical and physiological effects. It has been shown to be toxic to various organisms, including humans. (E)-1,2-Dichloro-2-butene is known to cause liver damage, kidney damage, and lung damage. It is also known to cause reproductive toxicity and developmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1,2-Dichloro-2-butene is a useful chemical for laboratory experiments due to its reactivity and versatility. It can be used in the synthesis of other chemicals and in the study of chemical reactions. However, (E)-1,2-Dichloro-2-butene is also highly toxic and must be handled with care. It is important to follow proper safety protocols when working with (E)-1,2-Dichloro-2-butene.
Direcciones Futuras
There are several future directions for the study of (E)-1,2-Dichloro-2-butene. One area of research is the development of new pharmaceuticals based on the structure of (E)-1,2-Dichloro-2-butene. Another area of research is the study of the environmental impact of (E)-1,2-Dichloro-2-butene and its byproducts. Additionally, further research is needed to fully understand the mechanism of action of (E)-1,2-Dichloro-2-butene and its effects on cellular components.
Métodos De Síntesis
(E)-1,2-Dichloro-2-butene is synthesized by the reaction of 1,2-butadiene with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature of 20-30°C and atmospheric pressure. The product is then purified by distillation to obtain pure (E)-1,2-Dichloro-2-butene.
Aplicaciones Científicas De Investigación
(E)-1,2-Dichloro-2-butene is used in various scientific research applications such as the study of chemical reactions, the synthesis of other chemicals, and the development of new pharmaceuticals. (E)-1,2-Dichloro-2-butene is also used as a solvent in the extraction of plant extracts and natural products.
Propiedades
Número CAS |
15224-29-0 |
|---|---|
Nombre del producto |
(E)-1,2-Dichloro-2-butene |
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
(E)-1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2+ |
Clave InChI |
VOGHDWQJCXXBMH-DUXPYHPUSA-N |
SMILES isomérico |
C/C=C(\CCl)/Cl |
SMILES |
CC=C(CCl)Cl |
SMILES canónico |
CC=C(CCl)Cl |
Sinónimos |
(E)-1,2-Dichloro-2-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



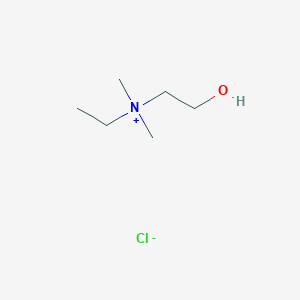

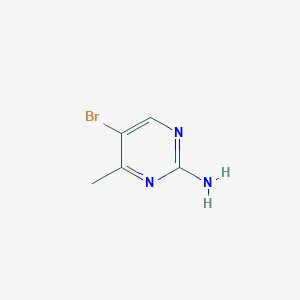

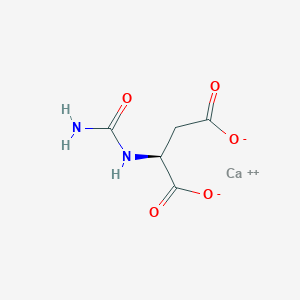
![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
